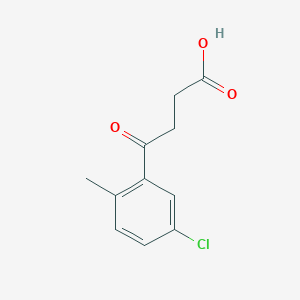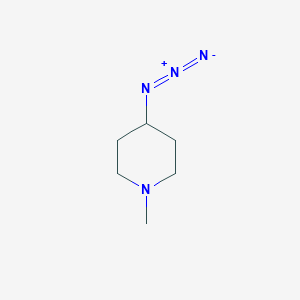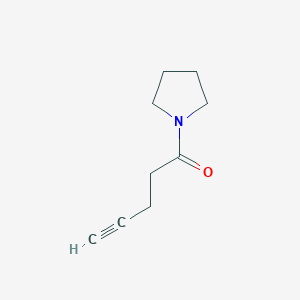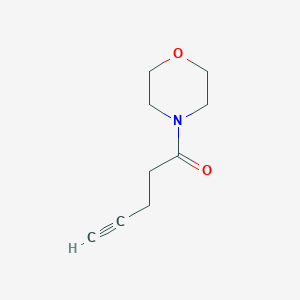
4-Morpholinocarbonyl-1-butyne
Descripción general
Descripción
4-Morpholinocarbonyl-1-butyne is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Morpholinocarbonyl-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Morpholinocarbonyl-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic Structure Analysis : A study on a similar compound, 4-Butadiynylmorpholine, an amino-substituted 1,3-diyne, examined its photoelectron spectrum and electronic structure. This research provides insights into the molecular orbitals and electronic properties of such compounds (Rademacher et al., 1987).
Synthesis of Amino-Substituted Naphthalene Derivatives : A catalytic reaction involving diaryl buta-1,3-diynes with cyclic amines like morpholine has been studied, offering a method for synthesizing amino-substituted naphthalene derivatives. This could be relevant for the synthesis of various organic compounds, including those similar to 4-Morpholinocarbonyl-1-butyne (Sun, Wu, & Hua, 2011).
Analgesic and Antiinflammatory Properties : Research on 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives indicated potential analgesic and antiinflammatory activities. These findings suggest the therapeutic potential of morpholinocarbonyl compounds in medical applications (Kawashima et al., 1986).
Molecular Structure Investigation : The structure of compounds similar to 4-Morpholinocarbonyl-1-butyne, such as 1,4-dichloro-2-butyne, has been extensively studied using techniques like electron diffraction. This research contributes to understanding the molecular geometry and bonding characteristics of such compounds (Kuchitsu, 1957).
Synthesis and Properties Analysis : Studies on the synthesis and properties of 1,4-dichloro-2-butyne, an important intermediate in various fields, provide insights that could be applicable to the synthesis and characterization of 4-Morpholinocarbonyl-1-butyne. This research explores methods of synthesis and property analysis such as boiling point determination and structure confirmation (Xian et al., 2011).
Pharmaceutical Applications : The pharmaceutical importance of morpholine derivatives, including compounds like 4-Morpholinocarbonyl-1-butyne, has been emphasized in studies exploring their therapeutic significance. These compounds have potential in developing drugs for various medical ailments due to their feasible physicochemical properties (Rupak, Vulichi, & Suman, 2016).
Propiedades
IUPAC Name |
1-morpholin-4-ylpent-4-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-9(11)10-5-7-12-8-6-10/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIGDUOSMPAJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinocarbonyl-1-butyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




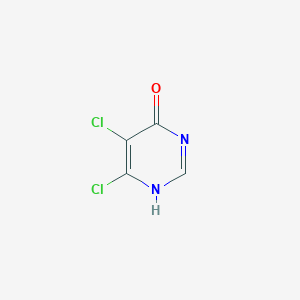
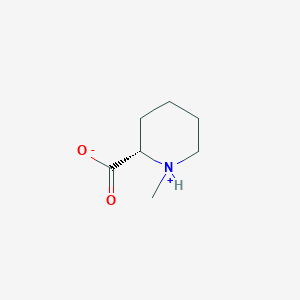
![[1-(4-Aminophenyl)cyclopropyl]methanol](/img/structure/B7906900.png)
![Octahydropyrazino[2,1-c][1,4]thiazine](/img/structure/B7906906.png)
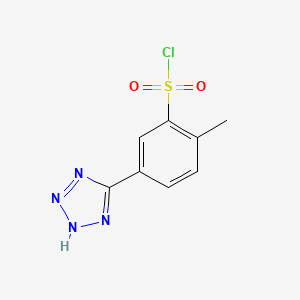
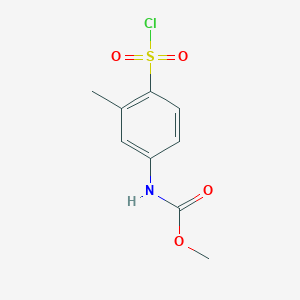

![N-[4-(2-chloroacetyl)-2-fluorophenyl]acetamide](/img/structure/B7906933.png)
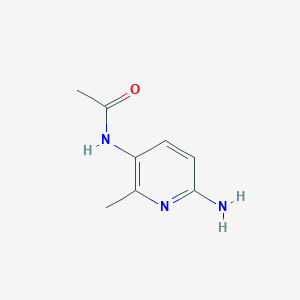
![2-{6-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid](/img/structure/B7906936.png)
